Methyl 3-(tert-butyl)-6-chloropicolinate
Description
Methyl 3-(tert-butyl)-6-chloropicolinate is a halogenated picolinate derivative characterized by a tert-butyl group at position 3 and a chlorine atom at position 6 of the pyridine ring. The compound’s molecular formula is C11H14ClNO2, with a molecular weight of 239.68 g/mol (estimated based on analogous compounds in and ). Structurally, the tert-butyl group introduces significant steric bulk and electron-donating effects, which influence its reactivity and interaction with biological targets.
For example, methyl 6-chloropicolinate derivatives are often synthesized via diazotization and oxidation of substituted pyridines, as seen in . The tert-butyl group’s incorporation likely enhances metabolic stability and lipophilicity, making the compound valuable in pharmaceutical and agrochemical research.
Properties
Molecular Formula |
C11H14ClNO2 |
|---|---|
Molecular Weight |
227.69 g/mol |
IUPAC Name |
methyl 3-tert-butyl-6-chloropyridine-2-carboxylate |
InChI |
InChI=1S/C11H14ClNO2/c1-11(2,3)7-5-6-8(12)13-9(7)10(14)15-4/h5-6H,1-4H3 |
InChI Key |
NPKDVOYWGLRQDY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=C(N=C(C=C1)Cl)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(tert-butyl)-6-chloropicolinate typically involves the esterification of 3-(tert-butyl)-6-chloropicolinic acid with methanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity of the final product. The use of flow microreactor systems has been shown to be more efficient and sustainable compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(tert-butyl)-6-chloropicolinate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines or thiols.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The tert-butyl group can be oxidized to a tert-butyl alcohol using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate in an aqueous medium.
Major Products Formed
Substitution: Formation of 3-(tert-butyl)-6-substituted picolinates.
Reduction: Formation of 3-(tert-butyl)-6-chloropicolinyl alcohol.
Oxidation: Formation of 3-(tert-butyl)-6-chloropicolinic acid.
Scientific Research Applications
Methyl 3-(tert-butyl)-6-chloropicolinate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.
Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of Methyl 3-(tert-butyl)-6-chloropicolinate involves its interaction with specific molecular targets. The chlorine atom and the ester group can participate in hydrogen bonding and electrostatic interactions with biological macromolecules, influencing their function. The tert-butyl group provides steric hindrance, affecting the compound’s binding affinity and selectivity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs: Positional Isomers and Substituent Variations
The position and nature of substituents on the pyridine ring significantly alter chemical properties. Key comparisons include:
| Compound Name | Molecular Formula | Substituents (Positions) | Molecular Weight (g/mol) | Key Properties |
|---|---|---|---|---|
| Methyl 6-chloro-3-methylpicolinate | C8H8ClNO2 | Methyl (3), Chlorine (6) | 201.61 | Less steric hindrance; higher reactivity in nucleophilic substitutions |
| Methyl 6-chloro-4-methylpicolinate | C8H8ClNO2 | Methyl (4), Chlorine (6) | 201.61 | Altered electronic effects due to para-substitution; lower thermal stability |
| Methyl 3-(tert-butyl)-6-chloropicolinate | C11H14ClNO2 | tert-Butyl (3), Chlorine (6) | 239.68 | Enhanced steric hindrance; improved metabolic stability |
Key Insight : The tert-butyl group in the target compound reduces reactivity in sterically demanding reactions compared to smaller substituents like methyl .
Halogen Substituent Effects
Halogen variation at position 3 or 6 influences reactivity and bioactivity:
| Compound Name | Halogen (Position) | Molecular Weight (g/mol) | Reactivity and Applications |
|---|---|---|---|
| tert-Butyl 3-bromo-6-chloropicolinate | Bromine (3), Chlorine (6) | 292.56 | Bromine acts as a better leaving group; used in cross-coupling reactions |
| Methyl 3-(tert-butyl)-6-fluoropicolinate | Fluorine (6) | ~223.65 | Fluorine’s electronegativity enhances stability but reduces nucleophilic substitution rates |
| This compound | Chlorine (6) | 239.68 | Balanced reactivity: moderate leaving-group ability and electronic effects |
Key Insight : Chlorine at position 6 provides a compromise between stability and reactivity, making the compound versatile in synthetic applications .
Ester Group Variations
The choice of ester group (methyl vs. ethyl or tert-butyl) affects solubility and lipophilicity:
| Compound Name | Ester Group | Molecular Weight (g/mol) | Key Characteristics |
|---|---|---|---|
| Ethyl 5-bromo-3-(trifluoromethyl)picolinate | Ethyl | 285.58 | Higher lipophilicity; suited for hydrophobic environments |
| Methyl 6-chloropyridine-3-carboxylate | Methyl | 171.58 | Lower steric hindrance; faster reaction kinetics |
| This compound | Methyl | 239.68 | Optimal balance: moderate solubility and ease of functionalization |
Key Insight : The methyl ester in the target compound simplifies synthetic modifications compared to bulkier esters .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
